molecular formula C15H15N3O B2365358 N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine CAS No. 929341-46-8

N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B2365358
CAS No.: 929341-46-8
M. Wt: 253.305
InChI Key: NPYQQOPAVDIMEH-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine is a benzimidazole derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of o-phenylenediamine with 2-methoxybenzyl chloride under basic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine involves several pathways:

    Molecular Targets: It targets the arginase enzyme in Leishmania mexicana, inhibiting its activity and disrupting the parasite’s metabolism.

    Pathways Involved: The compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine stands out due to its potent antiparasitic activity and its ability to induce apoptosis in parasites through multiple pathways. Its unique mechanism of action and broad-spectrum biological activities make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-14-9-5-2-6-11(14)10-16-15-17-12-7-3-4-8-13(12)18-15/h2-9H,10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQQOPAVDIMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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